molecular formula C9H7F3O3S B052069 Ethyl 5-trifluoroacetyl-2-thenoate CAS No. 898787-39-8

Ethyl 5-trifluoroacetyl-2-thenoate

Cat. No. B052069
Key on ui cas rn: 898787-39-8
M. Wt: 252.21 g/mol
InChI Key: OCKQIBUJPOSIOM-UHFFFAOYSA-N
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Patent
US07799825B2

Procedure details

Ethyl 5-(trifluoroacetyl)thiophene-2-carboxylate was hydrolysed with LiOH (2.1 eq.) in MeOH/H2O (1:1) at RT for 48 h. The mixture was concentrated under reduced pressure and extracted with EtOAc. The organic phase was washed with brine, dried (Na2SO4) and concentrated under reduced pressure to give the title compound as white solid. MS (ES) C7H3F3O3S requires: 224, found: 243 (M+H2O+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:16])([F:15])[C:3]([C:5]1[S:9][C:8]([C:10]([O:12]CC)=[O:11])=[CH:7][CH:6]=1)=[O:4].[Li+].[OH-]>CO.O>[F:16][C:2]([F:1])([F:15])[C:3]([C:5]1[S:9][C:8]([C:10]([OH:12])=[O:11])=[CH:7][CH:6]=1)=[O:4] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)C1=CC=C(S1)C(=O)OCC)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)C1=CC=C(S1)C(=O)O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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